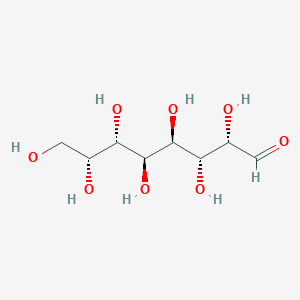

D-threo-L-galacto-octose

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O8 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6S,7R)-2,3,4,5,6,7,8-heptahydroxyoctanal |

InChI |

InChI=1S/C8H16O8/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h1,3-8,10-16H,2H2/t3-,4-,5+,6+,7+,8+/m1/s1 |

InChI Key |

ZEPAXLPHESYSJU-LVTNRUAJSA-N |

SMILES |

C(C(C(C(C(C(C(C=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(C(C=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D Threo L Galacto Octose and Its Analogues

Classic Chemical Elongation Strategies

Traditional methods for extending the carbon chain of monosaccharides have been foundational in carbohydrate synthesis. These strategies typically involve the addition of a single carbon unit to an existing aldose, often resulting in the formation of epimeric mixtures that require subsequent separation.

Cyanohydrin Reaction Protocols for Chain Extension

The Kiliani-Fischer synthesis is a cornerstone method for elongating the carbon chain of an aldose by one carbon atom. numberanalytics.comaklectures.commasterorganicchemistry.comdoubtnut.com This process begins with the nucleophilic addition of cyanide to the carbonyl group of the starting sugar, forming a cyanohydrin. numberanalytics.comwikipedia.org This reaction creates a new chiral center, leading to the formation of two diastereomeric cyanohydrins, known as epimers. numberanalytics.comwikipedia.org Subsequent hydrolysis of the cyanohydrin intermediate yields an aldonic acid, which is then reduced to the corresponding higher aldose. numberanalytics.commgcub.ac.in

For instance, the application of the Kiliani-Fischer synthesis to a heptose would theoretically yield a mixture of octoses, including D-threo-L-galacto-octose and its C2 epimer. A key limitation of this method is the often low and non-stereoselective yield, necessitating careful separation of the resulting epimers. wikipedia.org The chemical yield for this process is estimated to be around 30%. wikipedia.org

A modified version of the Kiliani-Fischer synthesis involves the reduction of the intermediate cyanohydrin with hydrogen over a palladium catalyst to form an imine, which is then hydrolyzed to the aldehyde. wikipedia.org This improved protocol can offer higher yields of the desired elongated sugars. wikipedia.org The synthesis of L-threo-D-galacto-octitol has been achieved through a process involving the cyanohydrin reaction. rsc.orgtuwien.at

Controlled Reduction of Aldonolactones

The controlled reduction of aldonolactones serves as a critical step in several carbohydrate chain elongation strategies, including the classic Kiliani-Fischer synthesis. mgcub.ac.inwikipedia.org After the hydrolysis of the cyanohydrin to an aldonic acid, heating often leads to the formation of a more stable cyclic ester, an aldonolactone. wikipedia.org These lactones can be separated before the final reduction step.

The reduction of the separated aldonolactone to the corresponding aldose has traditionally been accomplished using sodium amalgam. wikipedia.orgwikipedia.org However, this method can be challenging, and modern variations may employ other reducing agents to improve yields and selectivity. The successful synthesis of higher-order sugars, including octoses, relies on the efficient and controlled execution of this reduction step.

Ascending Synthesis Techniques for Higher Monosaccharides

Ascending synthesis, or chain lengthening, in carbohydrate chemistry refers to the iterative application of reactions that add one or more carbons to a monosaccharide backbone. youtube.combhu.ac.in The Kiliani-Fischer synthesis is a prime example of a "+1" ascending method. nih.gov By repeatedly applying such techniques, chemists can systematically build up complex, higher-order sugars from simpler, more readily available monosaccharides. numberanalytics.comwikipedia.org

Starting with commercially available glyceraldehyde, for example, a series of Kiliani-Fischer syntheses can, in principle, lead to the formation of all possible stereoisomers of tetroses, pentoses, hexoses, heptoses, and octoses. wikipedia.org However, the practical application is often limited by decreasing yields at each step and the complexity of separating multiple diastereomers. wikipedia.org These techniques are particularly valuable for producing rare sugars that are not accessible from natural sources. numberanalytics.comwikipedia.org

Diazomethane (B1218177) Synthesis Routes

The Arndt-Eistert reaction represents an alternative homologation method for extending a carbon chain, in this case by converting a carboxylic acid to its next higher homologue. wikipedia.orgwikipedia.org In the context of carbohydrate synthesis, an aldonic acid can be converted to its acid chloride, which then reacts with diazomethane. wikipedia.org The resulting diazoketone undergoes a Wolff rearrangement to form a ketene, which can then be hydrolyzed to the homologous carboxylic acid. wikipedia.orgorganic-chemistry.org Subsequent reduction would yield the chain-extended aldose.

While diazomethane is a versatile reagent, its high toxicity and explosive nature necessitate careful handling and have led to the development of safer alternatives. orgsyn.orggoogle.comdiva-portal.org The Kowalski ester homologation is one such alternative to the Arndt-Eistert synthesis that avoids the use of diazomethane. wikipedia.orgwikipedia.org

Stereoselective Synthesis and Diastereoselective Control

Modern synthetic efforts have increasingly focused on developing methods that offer greater control over the stereochemistry of newly formed chiral centers, thereby minimizing the need for tedious separation of diastereomers.

Indium-Mediated Acyloxyallylation (IMA) for Stereocontrolled Carbon-Chain Formation

Indium-mediated acyloxyallylation (IMA) has emerged as a powerful tool for the stereocontrolled elongation of unprotected aldoses by a three-carbon unit. nih.govacs.org This method involves the reaction of a bromopropenyl ester with an aldose in the presence of indium metal. nih.govacs.org The reaction proceeds with a good degree of diastereoselectivity, which is influenced by the stereochemistry of the starting sugar. nih.govacs.org

This technique has been successfully applied to the synthesis of galacto-configured higher-carbon sugar alcohols. nih.govacs.org For example, the synthesis of L-threo-D-galacto-octitol was achieved starting from L-lyxose via an indium-mediated acyloxyallylation, followed by dihydroxylation and other transformations. nih.govacs.org The IMA approach offers a more direct route to higher-carbon sugars compared to traditional iterative methods, and it has been shown to be scalable. nih.govacs.org The success of the IMA reaction depends on factors such as the solubility of the aldose and the reactivity of its open-chain aldehyde form. nih.govacs.org

| Starting Material | Reagents | Key Intermediate(s) | Final Product | Reference |

| Heptose | 1. Cyanohydrin formation2. Hydrolysis3. Reduction | Octonic acids, Octonolactones | This compound and epimer | numberanalytics.comwikipedia.org |

| L-lyxose | 1. Indium, 3-bromopropenyl acetate2. Dihydroxylation3. Deprotection | Octenitol | L-threo-D-galacto-octitol | nih.govacs.org |

| Aldonic acid chloride | 1. Diazomethane2. Wolff Rearrangement3. Reduction | Diazoketone, Ketene | Homologous aldose | wikipedia.orgwikipedia.org |

Osmylation of Unsaturated Carbohydrate Precursors and Stereochemistry

The osmium tetroxide-catalyzed dihydroxylation, or osmylation, of unsaturated carbohydrate precursors is a powerful method for introducing vicinal diols with controlled stereochemistry. rsc.org The stereochemical outcome of this reaction is highly dependent on the geometry of the double bond and the steric environment of the molecule. rsc.orgrsc.org

For instance, the catalytic osmylation of (E)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose results in a mixture of 1,2:3,4-di-O-isopropylidene-β-L-threo-D-galacto-octopyranose and its α-D-threo-D-galacto isomer in a 7:1 ratio. rsc.orgrsc.org This demonstrates the influence of the existing chiral centers on the facial selectivity of the osmylation reaction, often predictable by Kishi's empirical rule. rsc.org The major product, the β-L-threo isomer, can then be converted to L-threo-D-galacto-octitol through acid hydrolysis and reduction. rsc.org

In contrast, the osmylation of the corresponding (Z)-isomer shows different selectivity. researchgate.net The stereochemical course of these reactions has been instrumental in the synthesis of various octose derivatives and their corresponding octitols, such as D-threo-D-galacto-octitol. rsc.org Systematic studies on the dihydroxylation of galacto-configured allylic sugar derivatives have shown a high degree of substrate control, typically favoring anti-addition. scribd.com

Wittig Reaction and Dihydroxylation Strategies

The Wittig reaction provides a reliable method for carbon chain extension in carbohydrates, creating unsaturated precursors amenable to dihydroxylation. nih.govwikidoc.orglibretexts.org This two-step sequence involves the reaction of a carbohydrate-derived aldehyde with a phosphonium (B103445) ylide to form an alkene, followed by dihydroxylation to introduce the new stereocenters. nih.gov

The Wittig reaction, when carried out with ester-stabilized phosphoranes, typically yields (E)-configured α,β-unsaturated esters as the primary products. nih.gov Subsequent dihydroxylation using reagents like osmium tetroxide with N-methylmorpholine N-oxide (NMO) proceeds with diastereoselectivity that is often predictable by Kishi's empirical rule. nih.gov For sugars with a 2,3-threo configuration, this method can achieve high diastereoselectivity, ranging from 5:1 to 8:1. nih.gov However, for precursors with a 2,3-erythro configuration, the selectivity is significantly lower. nih.gov

This Wittig/dihydroxylation protocol has proven most effective for synthesizing higher sugars with a galacto configuration at the reducing end. nih.gov The two reactions can be performed sequentially or as a more efficient one-pot procedure. nih.gov

Synthesis of this compound Derivatives and Protected Forms

The synthesis of this compound and its derivatives often requires the use of protecting groups to mask reactive hydroxyl groups and enable regioselective transformations. The preparation of cyclic forms, such as pyranosides, is a key strategy in these synthetic routes.

Preparation of Octopyranosides and Other Cyclic Forms

The synthesis of octopyranosides, the cyclic forms of octoses, is a common objective in carbohydrate chemistry. For example, methyl 6,8-dideoxy-6-(trans-1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside is a known derivative. google.com The conversion of a D-erythro configuration to an L-threo configuration can be achieved through an oxidation-reduction sequence. google.com

The formation of other cyclic derivatives, such as the bicyclic 3,7-anhydro structures, has also been explored. These constrained structures can be valuable for confirming stereochemical assignments and for use as synthetic intermediates.

Utility of Isopropylidene and Benzyl (B1604629) Protecting Groups in Multi-step Syntheses

Protecting groups are essential tools in the multi-step synthesis of complex carbohydrates like this compound. nih.gov Isopropylidene and benzyl groups are frequently employed due to their relative stability and the different conditions required for their removal. wiley-vch.deuwindsor.caorganic-chemistry.org

Isopropylidene groups are commonly used to protect vicinal cis-diols, forming five-membered acetal (B89532) rings. For instance, 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose serves as a key starting material. jst.go.jp The two isopropylidene groups protect four of the hydroxyl groups, leaving the aldehyde at C-6 available for chain extension reactions. jst.go.jp These groups are stable under many reaction conditions but can be removed under acidic conditions.

Benzyl groups are often used as "permanent" protecting groups for hydroxyl functions due to their stability to a wide range of acidic and basic conditions. wiley-vch.de They are typically removed at or near the end of a synthetic sequence by catalytic hydrogenation. wiley-vch.denih.gov In the synthesis of galacto-octitol, for example, benzyl groups were used to protect hydroxyl groups that were not part of the initial protecting group scheme, allowing for the purification of a key intermediate before final deprotection to yield the target octitol. nih.govacs.org The strategic use of both isopropylidene and benzyl groups allows for the selective manipulation of different hydroxyl groups throughout a complex synthesis. nih.govresearchgate.net

Synthesis of 3,7-Anhydro Derivatives

The synthesis of 3,7-anhydro derivatives of octoses provides conformationally restricted bicyclic structures that can be useful for structural elucidation and as synthetic intermediates. One approach to these derivatives involves a cyanohydrin synthesis followed by cyclization. jst.go.jp

For example, the reaction of a suitable precursor with cyanide can lead to a mixture of octononitrile epimers. researchgate.net Under certain conditions, one epimer may be favored. For instance, 2,6-Anhydro-d-glycero-l-manno-heptose reacts via a cyanohydrin reaction to form crystalline d-threo-l-talo-octononitrile, which exists in equilibrium with its d-threo-l-galacto-octononitrile epimer in solution. researchgate.net Acetylation of this equilibrium mixture can yield the corresponding acetylated 3,7-anhydro-d-threo-l-galacto-octononitrile. researchgate.net Subsequent chemical transformations can then convert the nitrile group into other functionalities, leading to the final 3,7-anhydro-D-threo-L-galacto-octose derivative. researchgate.net The synthesis of (+)-3,7,8-trideoxy-3,7-imino-D-threo-L-galacto-octitol, an iminooctitol derivative, has also been reported. epfl.ch

Comparative Analysis of Synthetic Yields and Stereoselectivities

The osmylation of unsaturated precursors, for example, can provide good yields and high stereoselectivity, depending on the substrate. The osmylation of (E)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose gives a 7:1 ratio of the desired β-L-threo to the α-D-threo isomer, with a combined yield of 92% for the subsequent mixture of diacetals. rsc.org

The Wittig/dihydroxylation sequence is also effective, with diastereoselectivities reaching up to 8:1 for substrates with a 2,3-threo configuration. nih.gov However, this selectivity drops significantly to 2:1-2.5:1 for 2,3-erythro precursors. nih.gov

In some cases, a less selective reaction can be compensated for by the ease of separation of the resulting diastereomers. For instance, while a Grignard reaction on an aldimine precursor produced a 4:1 mixture of epimers, these were separable by column chromatography. tandfonline.com

Below is a table summarizing the stereoselectivity of some key reactions in the synthesis of this compound and its precursors.

| Reaction | Precursor | Product(s) | Diastereomeric Ratio | Reference |

| Catalytic Osmylation | (E)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose | 1,2:3,4-di-O-isopropylidene-β-L-threo-D-galacto-octopyranose and α-D-threo isomer | 7:1 | rsc.orgrsc.org |

| Catalytic Osmylation | (Z)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose | 1,2:3,4-di-O-isopropylidene-α-D-threo-D-galacto-octopyranose and β-L-threo isomer | 1:7 | rsc.org |

| Wittig/Dihydroxylation | 2,3-threo configured sugars | Higher sugars with galacto configuration | 5:1 - 8:1 | nih.gov |

| Wittig/Dihydroxylation | 2,3-erythro configured sugars | Higher sugars | 2:1 - 2.5:1 | nih.gov |

| Grignard Reaction | Aldimine (4) with α-methylvinylmagnesium bromide | L-glycero-octenose (5) and D-glycero-octenose (6) | 4:1 | tandfonline.com |

Derivatives and Analogues of D Threo L Galacto Octose: Design and Functional Studies

Synthesis of Iminooctitol Analogues from D-threo-L-galacto-octose Precursors

Iminooctitols, which are polyhydroxylated piperidine (B6355638) or pyrrolizidine (B1209537) alkaloids, are known for their potent glycosidase inhibitory activities. The synthesis of iminooctitol analogues often starts from carbohydrate precursors, leveraging their inherent chirality.

One notable synthesis produced (+)-3,7,8-trideoxy-3,7-imino-D-threo-L-galacto-octitol. epfl.ch This process began with the readily available 2,3:6,7-di-O-isopropylidene-D-glycero-D-gulo-heptono-1,4-lactone, which was converted into the target iminooctitol in four steps. epfl.ch While the resulting iminooctitol's piperidine unit shares the absolute configuration of β-D-galacto-hexopyranosides, it did not show inhibitory activity against several β-galactosidases. epfl.ch However, it proved to be a significant competitive inhibitor of β-glucosidases from two different sources. epfl.ch

Another approach to polyhydroxyindolizidines involves the allylboration of pentose (B10789219) derivatives, leading to octose derivatives with high diastereoselectivity. researchgate.net These octose intermediates are then efficiently transformed into the desired polyhydroxyindolizidine structures. researchgate.net

Synthetic Approaches to N-Acetyllincosamine and its Stereoisomers

N-Acetyllincosamine, a derivative of the amino sugar lincosamine (B1675473), is a crucial component of the antibiotic lincomycin (B1675468). tandfonline.com The synthesis of N-acetyllincosamine and its various stereoisomers has been a significant area of research, often utilizing D-galactose derivatives as starting materials.

Several synthetic routes to N-acetyllincosamine have been developed. rsc.org One common strategy involves the use of 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose as a key intermediate. rsc.orgjst.go.jp A multi-step process starting from this aldehyde derivative can yield 6-acetamido-6,8-dideoxy-1,2:3,4-di-O-isopropylidene-L-threo-α-D-galacto-octopyranose. jst.go.jp This compound can then be converted to its D-erythro isomer, which upon hydrolysis, gives the N-acetate of lincosamine. jst.go.jp

The stereoselective synthesis of N-acetyllincosamine derivatives and their isomers has also been a focus. tandfonline.comtandfonline.com By controlling the stereochemistry at different carbon centers, researchers have been able to generate a variety of lincosamine analogues. tandfonline.com For instance, the Grignard reaction of an aldimine derived from galactose with α-methylvinylmagnesium bromide produces a mixture of epimeric octenose compounds. tandfonline.com These can be separated and further manipulated to yield different stereoisomers of N-acetyllincosamine. tandfonline.com

Alternative approaches have explored the introduction of an amino group at the C-6 position of D-galactose via researchgate.netresearchgate.net-sigmatropic rearrangements of allylic intermediates. researchgate.net This method provides a stereoselective route to the aminoglycoside components of lincomycin and its analogues. researchgate.net

Structure-Activity Relationship Studies of D-threo-L-galacto-octitol Derivatives in Enzyme Inhibition (e.g., β-glucosidases)

The investigation into the relationship between the structure of D-threo-L-galacto-octitol derivatives and their ability to inhibit enzymes, particularly β-glucosidases, has yielded valuable insights. These studies are crucial for the rational design of more potent and selective enzyme inhibitors.

Broader structure-activity relationship (SAR) analyses on various aminocyclopentitol glycosidase inhibitors have reinforced the importance of stereochemistry. nih.gov The most potent inhibitions are typically observed when there is a precise stereochemical match between the inhibitor and the target glycosidase, including the α- or β-configuration of the amino group which corresponds to the enzyme's anomeric selectivity. nih.gov For instance, N-benzyl-β-D-gluco and N-benzyl-β-D-galacto aminocyclopentitol derivatives were found to inhibit both β-galactosidase and β-glucosidase, while an N-benzyl-α-D-galacto derivative was a strong inhibitor of α-galactosidase. nih.gov

These findings underscore the principle that modifications to the aglycon-mimicking portion of the inhibitor, such as the introduction of N-alkyl or N-benzyl groups, can significantly influence inhibitory activity. nih.govmdpi.com

Enzyme Inhibition Data for D-threo-L-galacto-octitol Derivatives

| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| (+)-3,7,8-trideoxy-3,7-imino-D-threo-L-galacto-octitol | β-glucosidase (almond) | 15 µM | Competitive |

| (+)-3,7,8-trideoxy-3,7-imino-D-threo-L-galacto-octitol | β-glucosidase (Caldocellum saccharolyticum) | 41 µM | Competitive |

Research into Other Functionalized Derivatives and Their Preparation

Research efforts have extended beyond iminooctitols and lincosamine analogues to explore a wider range of functionalized derivatives of this compound and related higher-carbon sugars. These investigations aim to create novel molecular structures with potentially unique biological properties.

One area of focus has been the synthesis of octose sugars through the osmylation of unsaturated precursors. rsc.org This method has been effectively used to create various octose derivatives. For example, the catalytic osmylation of (E)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose yields a mixture of 1,2:3,4-di-O-isopropylidene-β-L-threo-D-galacto-octopyranose and its α-D-threo-D-galacto isomer. rsc.org Subsequent hydrolysis and reduction can then produce L-threo-D-galacto-octitol. rsc.org

The biosynthesis of complex natural products containing octose moieties, such as lincomycin A, has also been a subject of intense study. pnas.org Research has elucidated the enzymatic pathways involved in converting GDP-D-erythro-α-D-gluco-octose into the lincosamide core, involving steps like 6-epimerization, dehydration, and transamination. pnas.org Understanding these biosynthetic routes can inspire the chemoenzymatic synthesis of novel functionalized octose derivatives.

Furthermore, the chemical modification of octose derivatives continues to be an active area of research. For example, D-erythro-L-galacto-octose-dibenzyldithioacetal is a protected form of the sugar that serves as a stable intermediate for further chemical manipulation in carbohydrate chemistry. lookchem.com This allows for the selective modification of the sugar's core structure to create a diverse array of functionalized compounds. lookchem.com

Stereochemical Analysis and Configurational Assignment Methodologies

Spectroscopic Methods for Stereoisomer Differentiation (e.g., 13C-NMR Spectroscopy)

Spectroscopic techniques are indispensable tools for differentiating between the subtle structural variations of stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C-NMR), is exceptionally powerful for investigating the complex structures of carbohydrates. researchgate.net

While infrared (IR) spectroscopy is excellent for identifying functional groups, it is generally not reliable for distinguishing between stereoisomers because their vibrational spectra are often nearly identical. youtube.com More advanced techniques like multidimensional mass spectrometry can differentiate oligosaccharide isomers, including stereoisomers, by analyzing fragmentation patterns of adducts, such as those formed with halide ions. nih.gov However, for detailed structural elucidation of a single monosaccharide isomer like D-threo-L-galacto-octose, NMR remains a primary method. Studies on related octose derivatives have shown that distinct ¹H and ¹³C NMR spectra are characteristic for each isomer, allowing for their identification and characterization in solution. kisti.re.krresearchgate.net

Below is a representative table illustrating how ¹³C-NMR chemical shifts can differ between sugar epimers, based on data for related compounds. The exact values for this compound would require specific experimental data, but the principle of differentiation remains.

Table 1: Illustrative ¹³C-NMR Chemical Shift Differences in Epimeric Sugars Note: This table is illustrative. Data for specific epimers should be consulted for direct comparison.

| Carbon Atom | Epimer A (Representative Value δ ppm) | Epimer B (Representative Value δ ppm) | General Observation |

|---|---|---|---|

| C-1 | 92.5 | 93.1 | Anomeric carbon is sensitive to the stereochemistry of the entire ring. |

| C-2 | 72.8 | 70.1 | Change in stereocenter at C-2 directly impacts its chemical shift and that of adjacent carbons. |

| C-3 | 73.5 | 74.2 | Affected by the orientation of substituents on neighboring carbons. |

| C-4 | 69.7 | 71.5 | The chemical shift is influenced by the configuration at C-3 and C-5. |

| C-5 | 76.0 | 75.8 | Less affected by remote stereochemical changes but still shows minor shifts. |

| C-6 | 62.1 | 62.3 | Typically, the exocyclic carbon is less influenced unless involved in ring formation or major conformational changes. |

| C-7 | 72.0 | 72.5 | Part of the extended chain, sensitive to local stereochemistry. |

This interactive table is based on general principles observed in carbohydrate NMR spectroscopy. unimo.itacs.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute configuration of crystalline compounds. researchgate.net This non-destructive technique provides precise three-dimensional coordinates of every atom in the molecule, revealing unequivocal information about bond lengths, bond angles, and the absolute spatial arrangement of chiral centers. uhu-ciqso.escarleton.edu

The process involves irradiating a single, high-quality crystal with monochromatic X-rays. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern, which is dependent on the internal arrangement of the atoms. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, which is then refined into a complete crystal structure. carleton.eduscirp.org For carbohydrates, this technique can unambiguously establish the D/L configuration, the α/β anomeric configuration, and the conformation of the pyranose or furanose ring. creative-proteomics.comnih.gov

While obtaining a suitable single crystal of a higher-carbon sugar can be challenging, the resulting data is unparalleled in its detail. The absolute configuration is typically determined using anomalous dispersion effects, which became famous with Bijvoet's work confirming Emil Fischer's arbitrary assignment for D-glyceraldehyde. masterorganicchemistry.com In studies of related D-galactose derivatives, SC-XRD has been used to observe the effects of stereochemistry on bond lengths and to map complex hydrogen-bonding networks within the crystal lattice. nih.gov Although a specific SC-XRD study for this compound is not prominently cited, the methodology remains the gold standard for its potential structural verification.

Correlation of Configuration with Precursor Stereochemistry in Synthetic Routes

When X-ray crystallography is not feasible, the absolute configuration of a complex sugar can be confidently assigned by correlating it to a precursor of known stereochemistry through a stereospecific synthesis. This classical chemical approach is fundamental to carbohydrate chemistry.

The synthesis of higher-carbon sugars often involves chain elongation of a smaller, well-characterized monosaccharide. For example, octoses can be synthesized from hexose (B10828440) derivatives. rsc.orgrsc.org The stereochemical outcome of these reactions is frequently predictable. For instance, the osmylation or epoxidation of an unsaturated sugar precursor, such as one derived from 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose, can lead to the formation of new chiral centers with a defined stereochemistry. rsc.orgrsc.org The stereochemistry of the product is dictated by the facial selectivity of the reagent's approach, which is influenced by the steric and electronic environment of the existing chiral centers in the precursor molecule. rsc.org

For example, the synthesis of various octitols, including D-threo-D-galacto-octitol, has been achieved through the osmylation of unsaturated precursors derived from D-galactose. rsc.org By carefully choosing the reaction conditions and the geometry (E/Z) of the double bond in the precursor, chemists can control the stereochemistry of the resulting diol. The final product's configuration is then confirmed by reducing the sugar to its corresponding alditol and comparing its properties to known standards or by further spectroscopic analysis. rsc.orgrsc.org This correlation provides compelling evidence for the assigned stereostructure.

Table 2: Synthetic Correlation of Precursor to Octose Product

| Precursor | Reaction | Key Intermediate/Product | Resulting Stereochemistry |

|---|---|---|---|

| (E)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose | Asymmetric Epoxidation | 6,7-anhydro-1,2:3,4-di-O-isopropylidene-β-L-threo-D-galacto-octopyranose | L-threo-D-galacto rsc.org |

| (Z)-6,7-dideoxy-1,2:3,4-di-O-isopropylidene-α-D-galacto-oct-6-enopyranose | Epoxidation & Hydrolysis | 1,2:3,4-di-O-isopropylidene-α-D-threo-D-galacto-octopyranose | D-threo-D-galacto rsc.org |

| L-lyxose | Indium-Mediated Acyloxyallylation | l-threo-d-galacto-octitol | l-threo-d-galacto nih.gov |

This interactive table demonstrates how the stereochemistry of a known precursor dictates the stereochemistry of the resulting higher-order sugar.

Analytical Chemistry Techniques for D Threo L Galacto Octose Research

Chromatographic Separations for Isolation and Purification (e.g., Paper Chromatography, Column Chromatography)

The initial challenge in D-threo-L-galacto-octose research is its isolation from complex biological or synthetic mixtures. Chromatographic techniques are fundamental to this process, separating the target molecule based on its physical and chemical properties.

Paper Chromatography: This technique serves as a valuable analytical tool for the separation of sugars. semanticscholar.org The principle of separation is primarily partition chromatography, where the separation depends on the differential partitioning of the sugar molecules between the stationary phase (water adsorbed on the paper) and the mobile phase (a solvent system). cutm.ac.in For a compound like this compound, the choice of solvent system is critical. A common system for separating sugars is a mixture of n-butanol, acetic acid, and water. scribd.com The separation is visualized by spraying the chromatogram with a reagent, such as aniline (B41778) hydrogen phthalate, which produces colored spots for the sugars upon heating. semanticscholar.orgslideshare.net The distance traveled by the sugar relative to the solvent front, known as the Rf value, is a characteristic property that can be used for identification by comparison with a standard. cutm.ac.inslideshare.net

Column Chromatography: For preparative scale isolation and purification of this compound, column chromatography is the method of choice. column-chromatography.com This technique offers high resolving power for separating complex mixtures of natural products. column-chromatography.comfractioncollector.info The stationary phase, often silica (B1680970) gel or a modified silica like octadecyl silane (B1218182) (ODS), is packed into a column. fractioncollector.infonih.gov The choice of stationary and mobile phases can be tailored to optimize the separation of a polar, polyhydroxylated compound like this compound. column-chromatography.com The mixture is applied to the top of the column, and the mobile phase is passed through, allowing for the separation of components based on their differential adsorption and partitioning. fractioncollector.info Fractions are collected sequentially and analyzed to isolate the purified this compound.

| Technique | Principle of Separation | Primary Application | Key Parameters |

|---|---|---|---|

| Paper Chromatography | Partition | Qualitative analysis and identification | Solvent system, Rf value |

| Column Chromatography | Adsorption/Partition | Isolation and purification | Stationary phase, mobile phase, fraction collection |

High-Resolution Mass Spectrometry (LC-HRMS) for Metabolomic Profiling and Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the detailed analysis of complex biological samples, making it highly suitable for metabolomic studies involving this compound. nih.govmdpi.com This method allows for the separation of metabolites in a sample, followed by their detection and identification with high mass accuracy. mdpi.com

In the context of this compound research, LC-HRMS can be employed to:

Identify the compound in complex mixtures: By providing a highly accurate mass measurement of the molecule, LC-HRMS can help to confirm the elemental composition of this compound. mdpi.com

Profile related metabolites: In biological systems, this compound may be part of a larger metabolic network. LC-HRMS can be used to create a comprehensive profile of all detectable metabolites, providing insights into the biochemical pathways involving this octose. nih.gov

Quantify the compound: With appropriate standards, LC-HRMS can be used for the quantitative analysis of this compound in various samples. nih.gov

The use of non-targeted metabolomics with LC-HRMS allows for the discovery of unexpected metabolites and provides a broader understanding of the metabolic state of a biological system in relation to this compound. nih.govresearchgate.net

| Application | Information Obtained |

|---|---|

| Metabolomic Profiling | Comprehensive analysis of metabolites in a biological sample |

| Compound Identification | High-accuracy mass measurement for elemental composition confirmation |

| Quantitative Analysis | Measurement of the abundance of this compound |

Spectroscopic Characterization for Purity and Identity Confirmation (e.g., Infrared Spectra)

Once this compound has been isolated, spectroscopic techniques are essential for confirming its identity and assessing its purity. Infrared (IR) spectroscopy is a particularly useful tool for this purpose as it provides information about the functional groups present in a molecule.

For this compound, which is a polyhydroxy aldehyde, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the numerous hydroxyl groups.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the carbon-hydrogen bonds in the molecule. orgchemboulder.com

C=O stretch: A strong absorption band around 1730 cm⁻¹ for a saturated aldehyde, which is a key indicator of the aldehyde functional group. pressbooks.publibretexts.orgopenstax.org

Aldehyde C-H stretch: Two characteristic, weaker absorptions between 2700-2760 and 2800-2860 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The presence of these bands is a strong confirmation of the aldehyde functionality. orgchemboulder.comoregonstate.edu

The absence of significant peaks in other regions of the spectrum can help to confirm the purity of the isolated compound.

Advanced Approaches for Complex Mixture Analysis and Isomer Differentiation

The structural complexity of carbohydrates, with their numerous stereoisomers, presents a significant analytical challenge. nih.gov Advanced analytical techniques are often required to differentiate between isomers of this compound and to analyze them within complex mixtures.

Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique involves multiple stages of mass analysis and can provide detailed structural information about a molecule. scilit.com In MS/MS, a specific ion (such as the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is often unique to a specific isomer, allowing for their differentiation even when they have the same mass-to-charge ratio. lcms.czresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation to mass spectrometry. nih.gov It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. Since isomers can have different three-dimensional shapes, they may have different drift times, allowing for their separation and differentiation. nih.gov This technique is particularly powerful for resolving isomeric carbohydrate species that are difficult to separate by chromatography alone. nih.gov

Derivatization Strategies: To enhance the separation and detection of sugar isomers by mass spectrometry, derivatization techniques can be employed. For instance, reacting the sugar with reagents like phenylboronic acid can create derivatives that exhibit more distinct fragmentation patterns in MS/MS analysis, facilitating isomer differentiation. nih.gov

These advanced approaches, often used in combination, provide the necessary analytical power to unambiguously identify and characterize this compound and its isomers in complex biological and chemical systems.

Occurrence and Biological Context in Model Systems

Detection and Quantification in Plant Metabolomes (e.g., Wheat, Avocado)

Direct metabolomic studies quantifying D-threo-L-galacto-octose in common plant sources like wheat and avocado are not extensively documented in scientific literature. However, the detection of related eight-carbon sugar isomers in these and other plants suggests the potential for their presence.

In avocados (Persea americana), for instance, the isolation of the ketose isomer, D-glycero-L-galacto-octulose, has been reported. wiley.comacs.org This discovery was significant as it represented the second octulose identified from this fruit, the first being D-glycero-D-manno-octulose. acs.org One study noted the isolation of approximately 1 gram of D-glycero-D-manno-octulose from 27 kg of avocado fruit, indicating that while present, these higher-carbon sugars may exist in relatively low concentrations. nih.gov Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed in modern metabolomics to identify and quantify a wide range of metabolites, including various sugars, in plant tissues. mdpi.comnih.gov While comprehensive metabolomic profiling of avocado has identified numerous compounds, specific quantification of this compound remains to be explicitly reported. nih.govcsic.es

Metabolomic studies of wheat (Triticum aestivum) have focused on a variety of compounds, including primary metabolites like sugars and amino acids, particularly in response to stressors. frontiersin.orgnih.gov These studies utilize techniques like GC-MS to analyze the wheat metabolome. nih.gov While these analyses have successfully quantified many sugars, the presence and quantity of octoses, including this compound, have not been a primary focus and are not typically reported in broad metabolomic screens of wheat. researchgate.netnih.gov

Table 1: Reported Occurrence of Octulose Isomers in Various Plant Species

| Plant Species | Octulose Isomer Detected | Reference(s) |

| Avocado (Persea americana) | D-glycero-D-manno-octulose | acs.orgnih.gov |

| Avocado (Persea americana) | D-glycero-L-galacto-octulose | wiley.comacs.org |

| Red Clover (Trifolium pratense) | D-glycero-L-galacto-octulose | nih.gov |

| Resurrection Plant (Craterostigma plantagineum) | D-glycero-D-ido-octulose | wiley.comnih.gov |

| Laurus nobilis | D-gluco-L-glycero-3-octulose | nih.gov |

Role in Non-Human Biological Processes and Carbohydrate Metabolism Pathways

The metabolic functions of this compound have not been individually elucidated. However, the study of octuloses in plants suggests their integration into central carbohydrate metabolism. The biosynthesis of D-glycero-L-galacto-octulose is thought to occur via the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis. researchgate.net

Research suggests that the formation of octuloses can be catalyzed by enzymes such as transketolase and aldolase. nih.gov For example, studies have shown that D-glycero-L-galacto-octulose can accumulate in the leaves of red clover when supplied with specific pentose and hexose (B10828440) sugars, indicating active biosynthesis. nih.gov The involvement of transketolase is significant as this enzyme is a key component of the Calvin cycle in photosynthesis and the PPP. nih.gov This connection implies that the synthesis of eight-carbon sugars could be linked to primary carbon metabolism and photosynthetic activity.

In some plants, particularly desiccation-tolerant "resurrection plants" like Craterostigma plantagineum, octuloses can accumulate to very high levels. wiley.comnih.gov In this specific plant, D-glycero-D-ido-octulose is a major soluble carbohydrate in the hydrated state and is converted to sucrose (B13894) upon drying. wiley.com This suggests a role for octuloses in carbohydrate storage and potentially in stress tolerance mechanisms, such as scavenging reactive oxygen species (ROS). nih.govresearchgate.net The ability to be stored and transported, as observed with D-glycero-D-ido-octulose in the phloem of C. plantagineum, points to a dynamic role in the plant's carbon economy. nih.gov

This compound as a Metabolite in Biological Research Models

Currently, this compound is not widely used as a standard metabolite in biological research models. Its primary relevance in research has been in the context of chemical synthesis and structural characterization. For instance, methods for the synthesis of this compound and its isomers have been developed to aid in their identification and to enable further study.

The broader class of octuloses has been investigated in various biological systems. In the parasite Trypanosoma brucei, octulose 8-phosphate has been identified as a metabolite synthesized by transaldolase, highlighting that eight-carbon sugars are not exclusive to plants. nih.gov The presence of octuloses in diverse organisms from bacteria and yeast to plants and animals suggests that the metabolic pathways producing them are ancient and potentially widespread, although their specific functions may vary. nih.gov The study of these sugars in model organisms could provide further understanding of the extended networks of carbohydrate metabolism.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of D-threo-L-galacto-octose be experimentally verified?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and chemical shifts, which distinguish axial/equatorial proton orientations and chiral centers. Compare data with computational models (e.g., density functional theory) for validation. X-ray crystallography may also resolve absolute configuration if suitable crystals are obtained .

Q. What synthesis routes are effective for producing this compound in laboratory settings?

- Methodological Answer : Chemical synthesis often involves Kiliani-Fischer chain elongation of heptose precursors, followed by stereoselective reduction. Enzymatic approaches using galactose oxidases or isomerases (e.g., from Fusarium spp.) can enhance chiral specificity. Purification via high-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity .

Q. How should researchers characterize the purity and stability of this compound under varying conditions?

- Methodological Answer : Employ mass spectrometry (MS) for molecular weight confirmation and thin-layer chromatography (TLC) for purity assessment. Stability studies require controlled environments (pH, temperature) monitored via UV-Vis spectroscopy or HPLC. Accelerated degradation studies (e.g., Arrhenius modeling) predict shelf-life .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Cross-validate using complementary techniques: NMR for dynamic equilibria (e.g., anomeric tautomerism), infrared (IR) spectroscopy for functional groups, and circular dichroism (CD) for chiral environments. Computational simulations (e.g., molecular dynamics) help interpret ambiguous results. Peer consultation and literature meta-analysis are critical for contextualizing outliers .

Q. What experimental designs are optimal for studying this compound’s role in metabolic pathways?

- Methodological Answer : Isotopic labeling (e.g., -glucose precursors) tracks incorporation into glycoconjugates via liquid chromatography-tandem MS (LC-MS/MS). Knockout models (e.g., CRISPR-Cas9 in microbial systems) assess phenotypic impacts. Enzyme inhibition assays (e.g., galactose oxidase activity) quantify substrate specificity .

Q. How can researchers address low yields in enzymatic synthesis of this compound?

- Methodological Answer : Optimize reaction conditions (pH, cofactors, temperature) using design of experiments (DoE) frameworks like response surface methodology. Enzyme engineering (directed evolution or rational design) improves catalytic efficiency. Immobilization techniques (e.g., cross-linked enzyme aggregates) enhance reusability and stability .

Q. What statistical approaches are recommended for analyzing heterogeneous biological data involving this compound?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) reduces dimensionality in omics datasets. Bayesian hierarchical models account for biological variability. Reproducibility is ensured via open-source tools (e.g., R/Python packages) and pre-registered protocols .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic sources. Use systematic review frameworks to synthesize conflicting findings .

- Data Presentation : Follow IUPAC guidelines for structural diagrams and SI units. Tables must include error margins (e.g., ±SD) and statistical significance indicators (p-values) .

- Reproducibility : Document experimental protocols in Supplementary Information (SI), including raw data and code repositories. Reference analogous studies (e.g., galactose oxidase applications) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.